CYP2C9 Binding Affinity: Meta-Pyridine vs Para-Pyridine in Quinoline-4-Carboxamide Scaffolds
In a systematic SAR study of quinoline-4-carboxamide analogs against human CYP2C9, the meta-pyridinyl analog (Compound 8; Group 3, Ki = 1.15 ± 0.002 µM) exhibited approximately 35-fold weaker binding affinity than the corresponding para-pyridinyl analog (Compound 7; Ki = 0.033 ± 0.002 µM), while the ortho-pyridinyl analog (Compound 9) showed the weakest affinity (Ki = 10.67 ± 1.32 µM) [1]. Critically, UV/vis difference spectroscopy confirmed that the para isomer produces a canonical type II binding spectrum indicative of direct nitrogen–heme iron coordination, whereas the meta and ortho isomers do not, implicating a fundamentally different binding mode [1]. By extension, the target compound bearing the pyridin-3-yl (meta) substituent is predicted to share this attenuated CYP2C9 type II binding profile relative to its pyridin-4-yl isomer.
| Evidence Dimension | CYP2C9 binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ~1.15 µM (based on meta-pyridinyl analog Compound 8 in the same quinoline-4-carboxamide series) |
| Comparator Or Baseline | Para-pyridinyl analog (Compound 7): Ki = 0.033 ± 0.002 µM; Ortho-pyridinyl analog (Compound 9): Ki = 10.67 ± 1.32 µM |
| Quantified Difference | ~35-fold weaker binding vs para isomer; ~9-fold stronger binding vs ortho isomer |
| Conditions | Purified human CYP2C9 Baculosomes; diclofenac 4′-hydroxylation inhibition assay; UV/vis difference spectroscopy (350–500 nm) |
Why This Matters
A 35-fold difference in CYP2C9 Ki between meta and para isomers translates into substantially different drug–drug interaction risk at clinically relevant concentrations (threshold: Ki < 10 µM), making the meta isomer the preferred choice when CYP2C9-related off-target liability must be minimised.
- [1] Peng, C. C., Pearson, J. T., Rock, D. A., Joswig-Jones, C. A., & Jones, J. P. (2008). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. Journal of Medicinal Chemistry, 51(24), 8000–8011. Table 1, Group 3. View Source
